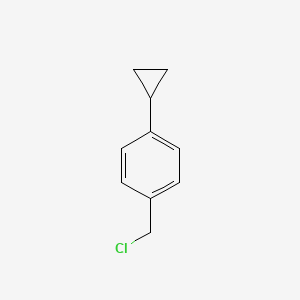

1-(Chloromethyl)-4-cyclopropylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-cyclopropylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCMQTGQXRAJIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C=C2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401288085 | |

| Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20034-53-1 | |

| Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20034-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-cyclopropylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401288085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 Chloromethyl 4 Cyclopropylbenzene

Precision Chloromethylation Strategies

This synthetic route begins with cyclopropylbenzene (B146485) and introduces the chloromethyl group onto the aromatic ring. The cyclopropyl (B3062369) group is an ortho-, para-directing activator, making the para-position the sterically and electronically favored site for substitution.

Catalytic and Stoichiometric Electrophilic Chloromethylation Pathways

Electrophilic aromatic substitution is a cornerstone of arene functionalization. The classic method for introducing a chloromethyl group is the Blanc chloromethylation reaction. wikipedia.org This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). wikipedia.orgdur.ac.uk The acidic conditions protonate the formaldehyde, generating a highly electrophilic species that is attacked by the electron-rich aromatic ring of cyclopropylbenzene. wikipedia.org The resulting benzyl (B1604629) alcohol is then rapidly converted to the final chloromethylated product under the reaction conditions. wikipedia.org

The precise nature of the electrophile has been a subject of study, with possibilities including the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or the chlorocarbenium cation (ClCH₂⁺), especially when strong Lewis acids like ZnCl₂ are used. wikipedia.org While effective, a common drawback of this method is the formation of diarylmethane by-products, where the newly formed, reactive benzyl chloride alkylates a second molecule of cyclopropylbenzene. dur.ac.uk Optimizing reaction conditions, such as temperature and catalyst choice, is crucial to maximize the yield of the desired monochloromethylated product. dur.ac.uk

Alternative reagents have been developed to offer different reactivity profiles. The use of chloromethyl methyl ether (CH₃OCH₂Cl), often with a Lewis acid, is another pathway for chloromethylation. wikipedia.orgnih.gov Kinetic studies on toluene, a similar activated arene, have shown that these reactions can be highly selective for the para-isomer, which is advantageous for the synthesis of 1-(chloromethyl)-4-cyclopropylbenzene. nih.govacs.org

| Method | Reagents | Catalyst | Key Features & Considerations | References |

| Blanc Reaction | Formaldehyde (or paraformaldehyde), HCl | ZnCl₂, AlCl₃, SnCl₄ | Most common method; risk of carcinogenic bis(chloromethyl)ether byproduct; diarylmethane formation is a common side reaction. | dur.ac.uk, wikipedia.org |

| Chloromethyl Ether | Chloromethyl methyl ether (CMME) | Lewis Acids (e.g., AlCl₃, SnCl₄) | Used for producing ion-exchange resins; CMME itself is a potent carcinogen, requiring careful handling. | wikipedia.org, acs.org |

| Acyloxyalkylation | Methoxyacetyl chloride (MAC) | AlCl₃, SnCl₄ | Decomposes in-situ to produce the electrophile; studies show high para-selectivity for activated arenes. | nih.gov, acs.org |

Regioselective Radical-Mediated Chlorination Protocols

An alternative strategy to direct chloromethylation of the ring is the radical chlorination of a precursor molecule, specifically 4-cyclopropyltoluene. In this approach, the C-H bonds of the methyl group (the benzylic position) are targeted for substitution.

Benzylic C-H bonds are significantly weaker than other sp³ C-H bonds because the homolytic cleavage of this bond results in a resonance-stabilized benzylic radical. ucalgary.calibretexts.org This inherent stability allows for high regioselectivity. The reaction is initiated by heat or UV light, which causes the homolytic cleavage of a halogen molecule like chlorine (Cl₂) into two chlorine radicals. ucalgary.cayoutube.com A chlorine radical then abstracts a hydrogen atom from the methyl group of 4-cyclopropyltoluene, forming the stable benzyl radical and HCl. youtube.com This radical then reacts with another molecule of Cl₂ to yield the product, this compound, and a new chlorine radical, which continues the chain reaction. ucalgary.cayoutube.com While chlorination is generally less selective than bromination, the significant stability of the benzylic radical strongly favors substitution at this site over the aromatic ring or the cyclopropyl group. youtube.com

Metal-Free and Sustainable Chlorination Advancements

Concerns over the toxicity of traditional catalysts and reagents (e.g., heavy metals, carcinogenic ethers) have driven research into more sustainable chlorination methods. One approach involves using paraformaldehyde with chlorosulfonic acid, which is particularly effective for deactivated benzene (B151609) rings but can be adapted for others. google.com

Another advancement is the development of processes that use catalytic amounts of simple organic molecules. A patented process describes an efficient chloromethylation using an in-situ generated chloromethylating agent from a formaldehyde precursor and hydrogen chloride, catalyzed by a small amount of a short-chain carboxylic acid. google.com Such methods aim to reduce hazardous waste and avoid the use of toxic metal catalysts, representing a move towards greener chemical synthesis. google.com Additionally, developing alternatives to the classic Blanc reaction is desirable to avoid the formation of the highly carcinogenic bis(chloromethyl)ether (BCME) byproduct. dur.ac.uk

Advanced Cyclopropanation Approaches to 4-Cyclopropyl-Substituted Benzene Precursors

This synthetic pathway focuses on constructing the cyclopropane (B1198618) ring as a key step, starting from a suitable benzene derivative. The most common precursor for this route is 4-substituted styrene (B11656), which can be converted to the corresponding cyclopropylbenzene derivative.

Directed Cyclopropanation Utilizing Functionalized Olefins

The Simmons-Smith reaction is a powerful and stereospecific method for converting alkenes into cyclopropanes. wikipedia.org The reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgyoutube.com For the synthesis of cyclopropylbenzene, the starting material is styrene. orgsyn.org The reaction proceeds via the simultaneous delivery of a methylene (B1212753) group to both carbons of the double bond, preserving the stereochemistry of the olefin. wikipedia.org

A key feature of the Simmons-Smith reaction is its susceptibility to directing groups. While styrene lacks a classical directing group like a nearby hydroxyl, modifications to the reaction have enhanced its scope and efficiency for unfunctionalized alkenes. wikipedia.orgorganic-chemistry.org The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, is one such improvement that often gives higher yields. nih.govtcichemicals.com These methods provide a reliable route to the cyclopropylbenzene core, which can then be subjected to chloromethylation as described in section 2.1.

Carbene and Carbenoid Addition Reactions for Cyclopropane Ring Formation

The Simmons-Smith reaction is part of a broader class of reactions that utilize carbenes or carbenoids for cyclopropanation. dicp.ac.cn Carbenes are neutral, divalent carbon species that are highly reactive. They can be generated from various precursors, most notably diazo compounds (like ethyl diazoacetate) or dihaloalkanes (like chloroform). youtube.comresearchgate.net

Modern synthetic chemistry heavily relies on transition metal catalysts to mediate these transformations, allowing for high efficiency and stereocontrol. nih.gov Catalysts based on cobalt, iron, rhodium, and copper can activate carbene precursors and facilitate their transfer to an olefin such as styrene. dicp.ac.cnresearchgate.netacs.org For instance, cobalt complexes can catalyze the cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which are safer alternatives to diazoalkanes. dicp.ac.cnacs.org Heme-containing proteins, like myoglobin (B1173299) and cytochrome P450, have also been engineered to act as highly efficient biocatalysts for these reactions, offering exceptional enantioselectivity. nih.govacs.orgutdallas.edu Furthermore, metal-free approaches, such as visible-light-triggered cyclopropanation using gem-diiodomethyl carbonyl reagents, have been developed as sustainable alternatives. rsc.org

| Reaction Type | Carbene/Carbenoid Source | Catalyst/Reagent | Key Features | References |

| Simmons-Smith | Diiodomethane | Zn-Cu couple | Classic, reliable method; involves a zinc carbenoid; stereospecific. | wikipedia.org, orgsyn.org |

| Furukawa Mod. | Diiodomethane | Diethylzinc (Et₂Zn) | Often provides higher yields and reactivity than the classic Simmons-Smith. | nih.gov |

| Catalytic (Diazo) | Diazoalkanes (e.g., ethyl diazoacetate) | Transition metals (Rh, Cu, Fe) | Highly versatile; allows for asymmetric synthesis with chiral catalysts; diazo compounds can be explosive. | dicp.ac.cn, researchgate.net |

| Catalytic (Dihalo) | gem-dihaloalkanes (e.g., CCl₄, CH₂Cl₂) | Cobalt complexes, etc. | Uses safer carbene precursors than diazo compounds; redox cycles expand substrate scope. | dicp.ac.cn, acs.org, nih.gov |

| Biocatalytic | Diazoalkanes | Engineered Heme Proteins (e.g., Myoglobin) | "Green" approach; offers extremely high enantioselectivity and turnover numbers. | nih.gov, acs.org, utdallas.edu |

| Photochemical | gem-diiodomethyl carbonyls | Visible Light | Metal-free and diazo-free; proceeds via radical intermediates; good functional group tolerance. | rsc.org |

Modern Adaptations of Olefination Reactions for Cyclopropane Synthesis

The formation of the cyclopropane ring is a critical step in the synthesis of this compound. Modern adaptations of olefination reactions, followed by cyclopropanation, offer a powerful route to this key structural motif.

One prominent method is the Simmons-Smith reaction , which involves the reaction of an alkene with an organozinc carbenoid. wikipedia.orgthermofisher.com This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org For the synthesis of a precursor to this compound, this would typically involve the cyclopropanation of 4-vinyltoluene or a related styrene derivative. The classic Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane. wikipedia.orgthermofisher.com

Modifications to the original Simmons-Smith protocol have been developed to improve reactivity and cost-effectiveness. The Furukawa modification , for example, employs diethylzinc in place of the zinc-copper couple, often leading to higher yields. wikipedia.orgtcichemicals.com Another variation involves the use of dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide as less expensive alternatives to diiodomethane. wikipedia.org The reactivity of the system can be further tuned by altering the ligands on the zinc atom, allowing for the cyclopropanation of a wider range of alkenes. organic-chemistry.org

The Diels-Alder reaction , a [4+2] cycloaddition, can also be adapted for the synthesis of complex cyclopropane-containing structures, although it is not a direct method for producing simple cyclopropanes. nih.govresearchgate.netmasterorganicchemistry.com This reaction involves a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com Through carefully designed substrates and reaction cascades, tricyclic fused cyclopropanes can be synthesized with high stereocontrol. nih.govresearchgate.net While not a typical route to this compound, these advanced methods highlight the versatility of modern organic synthesis in constructing complex molecules containing the cyclopropane moiety. nih.govacs.org

The choice of a specific olefination and cyclopropanation strategy depends on factors such as the starting material availability, desired stereochemistry, and the scale of the reaction.

| Reaction | Reagents | Key Features |

| Simmons-Smith Reaction | Alkene, CH₂I₂, Zn-Cu couple | Stereospecific, reliable for many alkenes. wikipedia.orgthermofisher.com |

| Furukawa Modification | Alkene, CH₂I₂, Et₂Zn | Often provides higher yields than the classic method. wikipedia.orgtcichemicals.com |

| Diels-Alder Approach | Diene, Dienophile | Forms complex, fused ring systems containing cyclopropanes. nih.govresearchgate.netmasterorganicchemistry.com |

Transformative Derivatization from Closely Related Precursors

Once the 4-cyclopropylbenzene core structure is established, the introduction of the chloromethyl group can be achieved through the derivatization of closely related precursors.

Halide exchange reactions provide a direct route to convert other haloalkyl groups into the desired chloromethyl group. The Finkelstein reaction , for instance, is a classic SN2 reaction that involves the exchange of one halogen for another. wikipedia.orgbyjus.comscienceinfo.com While traditionally used to synthesize alkyl iodides from chlorides or bromides using sodium iodide in acetone (B3395972), the principles can be adapted. wikipedia.orgbyjus.comiitk.ac.in For example, if a precursor such as 1-(bromomethyl)-4-cyclopropylbenzene (B1519470) or 1-(iodomethyl)-4-cyclopropylbenzene were available, a reverse Finkelstein-type reaction could be envisioned, though less common.

The Swarts reaction is another key halide exchange method, primarily used for the synthesis of alkyl fluorides from alkyl chlorides or bromides using heavy metal fluorides. vedantu.combyjus.comiitk.ac.in While not directly applicable to the synthesis of a chloride from another halide, it demonstrates the principle of halogen interconversion. vedantu.combyjus.comunacademy.com

More relevant to the synthesis of this compound from other halides would be the use of a chloride source to displace a better leaving group, such as iodide or bromide. These reactions are typically driven by the relative nucleophilicity of the halides and the solubility of the resulting metal halide salt. wikipedia.org

| Reaction | Typical Transformation | Reagents |

| Finkelstein Reaction | R-Cl/R-Br → R-I | NaI in acetone wikipedia.orgbyjus.comiitk.ac.in |

| Swarts Reaction | R-Cl/R-Br → R-F | Heavy metal fluorides (e.g., AgF, SbF₃) vedantu.combyjus.comiitk.ac.in |

A common and versatile approach to this compound involves a two-step sequence starting from either 4-cyclopropylbenzaldehyde (B1279468) or 4-cyclopropylbenzoic acid.

Reduction to the Benzyl Alcohol: The first step is the reduction of the carbonyl group to a primary alcohol.

From 4-cyclopropylbenzaldehyde: This reduction can be readily achieved using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield 4-cyclopropylbenzyl alcohol.

From 4-cyclopropylbenzoic acid: The reduction of a carboxylic acid requires a more powerful reducing agent. While LiAlH₄ is effective, borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF) are also commonly used. sci-hub.se A method using sodium borohydride in the presence of bromine has also been reported for the direct reduction of benzoic acids to their corresponding alcohols. sci-hub.se

Chlorination of the Benzyl Alcohol: The resulting 4-cyclopropylbenzyl alcohol is then converted to this compound. This is a standard transformation that can be accomplished with several reagents:

Thionyl chloride (SOCl₂): This is a very common and effective reagent for this conversion.

Hydrogen chloride (HCl): Gaseous HCl or a concentrated aqueous solution can be used, often in the presence of a Lewis acid catalyst like zinc chloride (the Lucas test conditions for distinguishing primary, secondary, and tertiary alcohols).

Oxalyl chloride ((COCl)₂): This reagent, often used in the Swern oxidation, can also be employed for this chlorination.

This two-step sequence is a reliable and widely applicable method for the synthesis of benzylic chlorides from readily available aromatic aldehydes and carboxylic acids.

Methodological Advancements in Synthetic Efficiency and Sustainability

Modern organic synthesis places a strong emphasis on improving the efficiency and environmental friendliness of chemical processes.

The direct chloromethylation of cyclopropylbenzene is an alternative, more direct route to the target molecule. This reaction, however, can be challenging to control and often leads to the formation of isomers and byproducts. Significant research has been devoted to optimizing the reaction conditions to maximize the yield of the desired para-isomer and minimize unwanted side reactions.

Phase-transfer catalysis (PTC) has emerged as a powerful technique to improve the efficiency of chloromethylation reactions. researchgate.netiosrjournals.orgphasetransfercatalysis.com In a typical chloromethylation, an aqueous phase containing formaldehyde and hydrochloric acid reacts with the aromatic hydrocarbon (the organic phase). iosrjournals.org A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the reactive species between the two phases, leading to increased reaction rates and yields under milder conditions. iosrjournals.orgnih.govyoutube.com

Key parameters that are often optimized in these reactions include:

Catalyst choice and concentration: Different phase-transfer catalysts can exhibit varying efficiencies. phasetransfercatalysis.com

Reaction temperature and time: These parameters are crucial for controlling the rate of reaction and preventing byproduct formation. iosrjournals.org

Concentration of reagents: The molar ratios of the aromatic substrate, formaldehyde, and acid can significantly impact the outcome of the reaction. iosrjournals.org

Stirring speed: Vigorous stirring is often necessary to ensure efficient mixing of the immiscible phases. phasetransfercatalysis.com

For example, studies have shown that using polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst in an aqueous medium can lead to good to excellent yields in the chloromethylation of various aromatic hydrocarbons. researchgate.net

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for compounds like this compound. paperpublications.orgresearchgate.netmdpi.com The goal is to minimize the environmental impact of the chemical process. Key aspects of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The multi-step synthesis from an aldehyde or carboxylic acid, for example, can have a lower atom economy than a direct chloromethylation if the latter can be performed with high selectivity.

Use of Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents are replaced with safer alternatives. paperpublications.org For instance, the use of water as a solvent in phase-transfer catalyzed chloromethylation is a significant green improvement over traditional organic solvents. researchgate.net The development of catalytic systems that avoid the use of highly toxic materials is a major focus. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. paperpublications.org The use of highly efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. paperpublications.org As seen in the optimization of chloromethylation, catalytic approaches like PTC not only improve efficiency but also reduce waste. researchgate.netiosrjournals.org

By considering these principles, chemists can design synthetic pathways to this compound that are not only effective but also more sustainable.

Elucidation of Reactivity and Mechanistic Frameworks for 1 Chloromethyl 4 Cyclopropylbenzene

Reactivity Paradigms of the Benzylic Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring at the benzylic position is a key site for various chemical reactions, including nucleophilic substitutions, eliminations, and organometallic reactions.

The benzylic nature of the chloromethyl group in 1-(chloromethyl)-4-cyclopropylbenzene makes it highly susceptible to nucleophilic substitution reactions. dtu.dk As a primary benzylic halide, it can react through both SN1 and SN2 mechanisms, with the predominant pathway being influenced by the reaction conditions such as the nature of the nucleophile and the solvent. askiitians.comquora.comyoutube.com

SN1 and SN2 Pathways:

SN2 Reactions: With strong nucleophiles in polar aprotic solvents, this compound is expected to favor the SN2 pathway. libretexts.org The reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The transition state is stabilized by the adjacent benzene ring through delocalization of pi electrons. askiitians.com

SN1 Reactions: In the presence of a weak nucleophile and a polar protic solvent, the SN1 mechanism becomes more probable. youtube.comlibretexts.org The rate-determining step is the formation of a primary benzylic carbocation, which is significantly stabilized by resonance with the aromatic ring. askiitians.comquora.com The positive charge is delocalized over the benzene ring, increasing the stability of the carbocation intermediate.

| Factor | Favors SN1 | Favors SN2 |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) libretexts.org |

| Solvent | Polar Protic (e.g., H₂O, ROH) libretexts.org | Polar Aprotic (e.g., Acetone (B3395972), DMSO) libretexts.org |

| Substrate | Tertiary > Secondary > Primary (Benzylic) | Primary > Secondary > Tertiary (Benzylic) |

SNAr Pathway:

Nucleophilic aromatic substitution (SNAr) is generally not a feasible pathway for this compound under typical conditions. SNAr reactions require strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govnih.govlibretexts.org The cyclopropyl (B3062369) group is considered a weak electron-donating group and the chloromethyl group is not directly attached to the aromatic ring as a leaving group in this context. Therefore, direct substitution of a group on the aromatic ring via an SNAr mechanism is highly unlikely.

Elimination reactions of benzylic halides can lead to the formation of conjugated alkenes. ucalgary.ca For this compound, a primary benzylic halide, elimination is generally less favored than substitution, especially under SN2 conditions. dtu.dk However, with a strong, sterically hindered base, an E2 elimination can be induced to form 4-cyclopropylstyrene. The stability of the resulting conjugated system, where the double bond is in conjugation with the benzene ring, provides a driving force for this reaction. ucalgary.ca E1 eliminations are less likely for primary benzylic halides as they would proceed through a less stable primary carbocation, although resonance stabilization from the benzene ring can make it possible under certain conditions. libretexts.org

| Reaction Type | Reagents/Conditions | Product |

| E2 Elimination | Strong, sterically hindered base (e.g., potassium tert-butoxide) | 4-Cyclopropylstyrene |

| E1 Elimination | Heat, weak base | 4-Cyclopropylstyrene |

The presence of a benzylic chloride allows for the formation of organometallic reagents. The formation of a Grignard reagent from this compound would proceed by reaction with magnesium metal in an ether solvent. quora.com Benzylic chlorides are known to form Grignard reagents readily. reddit.com Similarly, organolithium reagents can be prepared.

A key aspect is the chemoselectivity when other reactive sites are present. In reactions with organometallic reagents, the benzylic chloride is generally more reactive than an aryl halide. For instance, in a molecule containing both a benzylic chloride and an aryl bromide, a Grignard reagent would preferentially attack the more electrophilic benzylic carbon. Iron-catalyzed cross-coupling reactions between aryl Grignard reagents and alkyl halides are well-established. rsc.orgnih.gov In the context of this compound, it would readily undergo cross-coupling reactions with various Grignard reagents.

The formation of benzylic zinc chlorides is also a viable pathway, and these reagents exhibit high reactivity towards various electrophiles. acs.org

| Organometallic Reagent | Reactant | Expected Product |

| Grignard Reagent (R-MgX) | This compound | 1-(Alkyl)-4-cyclopropylbenzene |

| Organolithium Reagent (R-Li) | This compound | 1-(Alkyl)-4-cyclopropylbenzene |

| Zinc Dust/LiCl | This compound | (4-Cyclopropylbenzyl)zinc chloride acs.org |

Distinctive Reactivity of the Cyclopropyl System

The cyclopropane (B1198618) ring in this compound possesses unique reactivity due to its high ring strain and the "pseudo-double bond" character of its C-C bonds. stackexchange.com This makes it susceptible to ring-opening reactions under various conditions.

Electrophilic Ring-Opening:

The cyclopropyl group can undergo ring-opening upon treatment with electrophiles, particularly under acidic conditions. nih.govrsc.org The reaction is initiated by the protonation of the cyclopropane ring, which behaves as a weak nucleophile. This leads to the formation of a carbocation, which can then be attacked by a nucleophile. The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. In the case of arylcyclopropanes, the ring often opens to form a benzylic carbocation, which is stabilized by the adjacent aromatic ring. rsc.orgresearchgate.net For example, acid-catalyzed ring-opening in the presence of an alcohol would lead to the formation of an ether.

Bromination of cyclopropanes can also lead to ring-opening products, especially when the resulting carbocation is stabilized. reddit.compressbooks.pub

Radical-Induced Ring-Opening:

The cyclopropane ring is also susceptible to ring-opening via radical intermediates. beilstein-journals.orgnih.govnih.gov The reaction is typically initiated by a radical species that adds to the cyclopropane ring, leading to a cyclopropylcarbinyl radical. This radical can then undergo a rapid ring-opening to form a more stable homoallylic radical. ucl.ac.uk In the context of arylcyclopropanes, the presence of the aromatic ring can influence the stability of the radical intermediates and the subsequent reaction pathways, which may include cyclization onto the aromatic ring. beilstein-journals.org

| Reaction Type | Initiator/Reagent | Intermediate | Typical Product Type |

| Electrophilic Ring-Opening | Brønsted Acid (e.g., TfOH) rsc.org | Carbocation | 1,3-Difunctionalized propane |

| Radical-Induced Ring-Opening | Radical Initiator (e.g., AIBN, Peroxides) beilstein-journals.org | Cyclopropylcarbinyl radical, Homoallylic radical | Ring-opened and potentially cyclized products |

The cyclopropane ring can be selectively oxidized under certain conditions. While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions will typically oxidize the benzylic position and potentially cleave the aromatic ring, milder and more selective methods can target the cyclopropyl group. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com

Oxidation of the methylene (B1212753) group adjacent to a cyclopropane ring to a keto group has been reported using specific reagents. Ozone can also be used for the oxidation of saturated cyclic hydrocarbons, leading to alcohols and ketones. nih.govnih.govresearchgate.netresearchgate.net The high C-H bond dissociation energy of the cyclopropyl C-H bonds generally makes them less susceptible to oxidation compared to other alkyl groups, but specific reagents can achieve this transformation. rsc.org

| Oxidizing Agent | Conditions | Expected Product |

| Ozone (O₃) | Low temperature | Cyclopropyl ketone or alcohol derivatives |

| Potassium Permanganate (KMnO₄) | Hot, acidic | Benzoic acid (from cleavage of the alkyl side chain) masterorganicchemistry.com |

| Selective Oxidants | Mild, specific conditions | Cyclopropyl ketone |

Intramolecular Rearrangements Involving Cyclopropyl Strain

The reactivity of this compound is profoundly influenced by the high ring strain of the cyclopropyl group, which is estimated to be approximately 115 kJ/mol. This inherent strain provides a potent driving force for intramolecular rearrangements, particularly following the formation of the 4-cyclopropylbenzyl cation via heterolysis of the carbon-chlorine bond. This carbocation is a specific example of a cyclopropylmethyl cation, a class of intermediates notorious for their complex rearrangement behavior.

The parent cyclopropylmethyl cation is considered a non-classical ion, leading to a mixture of products upon reaction with a nucleophile. researchgate.net The carbocation generated from this compound is stabilized by the adjacent aromatic ring, but the strain of the three-membered ring still facilitates rapid equilibration between several isomeric structures. The positive charge, formally on the benzylic carbon, is delocalized into the "bent" Walsh orbitals of the cyclopropane ring. This interaction can lead to the cleavage of a C-C bond within the cyclopropane ring, triggering a cascade of rearrangements.

Key rearrangement pathways include:

Ring Expansion: The cyclopropylmethyl cation can rearrange to a more stable, albeit still strained, cyclobutyl cation.

Ring Opening: The cation can undergo ring opening to form a homoallylic cation (specifically, a but-3-enyl type cation).

These rearrangements mean that reactions initiated by the formation of the 4-cyclopropylbenzyl cation rarely yield a single product. For instance, the solvolysis of (chloromethyl)cyclopropane (B127518) results in a mixture of cyclopropylmethanol (B32771) (48%), cyclobutanol (B46151) (47%), and allylcarbinol (5%). stackexchange.com While the phenyl group in this compound modulates this reactivity, the underlying tendency to relieve cyclopropyl strain via rearrangement remains a dominant mechanistic feature.

| Cation Type | Structure | Resulting Product (after trapping by Nu:-) | Driving Force |

|---|---|---|---|

| Cyclopropylmethyl (unrearranged) | 4-Cyclopropylbenzyl Cation | 1-(Nucleomethyl)-4-cyclopropylbenzene | - |

| Cyclobutyl | (4-Cyclobutylphenyl) cation intermediate | 4-Nucleo-cyclobutylbenzene derivative | Relief of some ring strain |

| Homoallyl | But-3-enylphenyl cation intermediate | Homoallylic derivative | Complete relief of ring strain |

Synergistic and Antagonistic Effects of Substituents on Reactivity

Electronic Perturbations on the Aromatic Ring and Reactivity Modulation

The reactivity of this compound is governed by the electronic properties of its two key substituents: the cyclopropyl group and the chloromethyl group. These groups exert both inductive and resonance effects, which can either cooperate (synergism) or oppose (antagonism) in modulating the molecule's reactivity towards different classes of reagents.

Effects on Electrophilic Aromatic Substitution: In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich π-system of the benzene ring. The substituent's role is to either increase (activate) or decrease (deactivate) the nucleophilicity of the ring.

Cyclopropyl Group: This group acts as an activating, ortho-, para-director. Its bent σ-orbitals (Walsh orbitals) have significant p-character, allowing for effective conjugation with the aromatic π-system. stackexchange.com This ability to donate electron density into the ring makes the compound more reactive towards electrophiles than benzene itself.

Chloromethyl Group (-CH₂Cl): This group is weakly deactivating. The electronegative chlorine atom withdraws electron density from the ring via the inductive effect. However, like other alkyl halides, it directs incoming electrophiles to the ortho and para positions, primarily due to the overriding influence of the alkyl framework.

The net effect is a competition. The strong activation and ortho-, para-direction of the cyclopropyl group dominate the weak deactivation of the chloromethyl group. Therefore, this compound is considered an activated ring, and electrophilic substitution is expected to occur at the positions ortho to the cyclopropyl group (positions 2 and 6).

Effects on Nucleophilic Substitution: The chloromethyl group is the site of nucleophilic substitution, typically proceeding through an S_N1 or S_N2 mechanism. The stability of the potential carbocation intermediate is paramount for the S_N1 pathway. The cyclopropyl group strongly stabilizes the adjacent benzylic carbocation through conjugation, as described previously. This stabilization significantly accelerates the rate of S_N1 reactions compared to unsubstituted benzyl (B1604629) chloride.

| Substituent | Inductive Effect | Resonance Effect | Net Effect on EAS | Directing Effect |

|---|---|---|---|---|

| -Cyclopropyl | Weakly Donating | Strongly Donating | Activating | Ortho, Para |

| -CH₂Cl | Withdrawing | N/A (Hyperconjugation is weak) | Weakly Deactivating | Ortho, Para |

Stereoelectronic and Steric Effects Governing Regioselectivity and Diastereoselectivity

Beyond simple electronic effects, the three-dimensional arrangement of orbitals and the physical bulk of substituents dictate the precise outcome of reactions.

Regioselectivity: This term describes where on a molecule a reaction occurs. wikipedia.org

In Electrophilic Aromatic Substitution: While the cyclopropyl group directs incoming electrophiles to the ortho and para positions (relative to itself), the para position is already occupied by the chloromethyl group. The remaining available positions are ortho to the cyclopropyl group (positions 2 and 6) and meta to it (positions 3 and 5). The strong activating nature of the cyclopropyl group directs substitution preferentially to the ortho positions. However, the steric bulk of the cyclopropyl group itself can hinder the approach of an electrophile to the adjacent ortho sites. numberanalytics.comyoutube.com This steric hindrance often results in the major product being formed at the less hindered site, though a mixture is common.

In Nucleophilic Attack on Rearranged Cations: In the case of intramolecular rearrangement, the regioselectivity of nucleophilic attack is critical. Attack on the non-classical cyclopropylmethyl/cyclobutyl cation intermediate can occur at several carbons, leading to the product mixture discussed in section 3.2.3.

Stereoelectronic Effects: These effects arise from the specific spatial alignment of orbitals. In the S_N1 solvolysis of this compound, the rate-determining step is the formation of the 4-cyclopropylbenzyl cation. The stabilization of this cation is highly dependent on the conformation of the cyclopropyl ring relative to the vacant p-orbital on the benzylic carbon. Maximum stabilization occurs when the plane of the cyclopropane ring is parallel to the p-orbital (a "bisected" conformation), allowing for optimal overlap between the Walsh orbitals of the ring and the empty p-orbital. imperial.ac.uk Any steric hindrance that prevents this ideal alignment would reduce the stabilizing effect and slow the reaction rate.

Computational and Experimental Mechanistic Investigations

Transition State Analysis and Reaction Coordinate Exploration

Modern computational chemistry provides powerful tools to explore the potential energy surfaces of reacting systems, offering profound insights into transition states and reaction mechanisms. For the cyclopropylmethyl system, such studies have revealed a complex and fascinating picture.

Compelling theoretical and experimental evidence suggests that the cyclopropyl cation is not a stable species (a local minimum on the potential energy surface) but is, in fact, a transition state. beilstein-journals.org Specifically, it represents the transition structure for a symmetry-allowed disrotatory ring-opening to the allyl cation. beilstein-journals.org

For the 4-cyclopropylbenzyl cation derived from this compound, the situation is more nuanced due to the stabilizing influence of the phenyl ring. However, the fundamental instability of the three-membered ring cation remains. Computational studies exploring the reaction coordinate show a very low energy barrier for the rearrangement of the cyclopropylmethyl cation to the cyclobutyl and homoallyl cations. This is consistent with experimental observations of mixed products in solvolysis reactions. stackexchange.com The cation is best described not as a single classical structure but as a set of rapidly equilibrating, non-classical resonance structures. stackexchange.com The transition state for the formation of these rearranged products involves significant C-C bond breaking in the cyclopropane ring concurrently with C-Cl bond cleavage, indicating a highly concerted process.

Isotope Effects and Kinetic Studies for Mechanism Elucidation

Kinetic studies, particularly those employing the kinetic isotope effect (KIE), are indispensable for elucidating reaction mechanisms. The KIE is the change in reaction rate upon isotopic substitution (e.g., replacing ¹H with ²H or ³⁵Cl with ³⁷Cl) at or near a reacting center. youtube.com

For reactions of this compound, several KIE experiments can provide mechanistic clarity:

Leaving Group KIE: Measuring the chlorine isotope effect (³⁵k/³⁷k) for the solvolysis reaction provides direct evidence about the C-Cl bond in the rate-determining transition state. A significant normal KIE (value > 1) indicates that the C-Cl bond is substantially broken in the transition state, which is characteristic of an S_N1 mechanism. acs.org A value close to 1 would suggest an S_N2 mechanism with less bond breaking at the transition state.

Secondary Deuterium (B1214612) KIE: Replacing the two hydrogens on the benzylic carbon with deuterium atoms (i.e., 1-(dideuterochloromethyl)-4-cyclopropylbenzene) and measuring the rate change gives an α-secondary KIE. For an S_N1 reaction, the hybridization of this carbon changes from sp³ in the reactant to sp² in the carbocation intermediate. This change leads to a normal KIE (k_H/k_D > 1, typically 1.10-1.25), as the out-of-plane bending vibrations of the C-H bonds are less restricted in the transition state. For an S_N2 reaction, the transition state is more crowded (sp²-like but with bonds to the nucleophile and leaving group), leading to a KIE that is typically near unity or slightly inverse (k_H/k_D < 1).

These kinetic studies, when combined with product analysis and computational modeling, allow for a detailed construction of the reaction mechanism, confirming the significant cationic character in the transition state and the subsequent complex rearrangements. acs.orgnih.gov

| Isotopic Substitution | KIE Type | Expected Value for S_N1 | Expected Value for S_N2 | Mechanistic Insight |

|---|---|---|---|---|

| ³⁵Cl / ³⁷Cl | Primary Leaving Group | > 1.008 | < 1.008 | Degree of C-Cl bond cleavage in the transition state. acs.org |

| ¹H / ²H at -CH₂Cl | α-Secondary | 1.10 - 1.25 | 0.95 - 1.05 | Hybridization change at the reaction center in the transition state. youtube.com |

Quantum Chemical Calculations for Predicting Reactivity and Selectivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the reactivity and selectivity of complex organic molecules like this compound. These computational methods provide a molecular-level understanding of reaction mechanisms, transition states, and the electronic factors that govern reaction outcomes. By modeling the potential energy surface of a reaction, researchers can predict the most likely pathways, rationalize observed product distributions, and even guide the design of new synthetic routes.

Detailed research into related systems highlights the power of this approach. For instance, computational studies on intramolecular Friedel-Crafts-type reactions involving cyclopropylbenzene (B146485) moieties reveal critical insights into their reactivity. A study on the annulation of benzyl-substituted vinylcyclopropanes, which involves the intramolecular alkylation of a cyclopropyl-activated benzene ring, demonstrates how DFT calculations can map out complex reaction mechanisms. nih.govrsc.orgsemanticscholar.org

In such studies, the geometries of reactants, intermediates, transition states, and products are optimized to find the lowest energy structures. The calculated energies of these structures allow for the determination of reaction barriers and thermodynamic stabilities. For example, the key step of an intramolecular Friedel-Crafts alkylation involving a silylium-ion-activated cyclopropane ring was identified as the rate-determining step through computational analysis. rsc.orgsemanticscholar.org

The calculations can also shed light on selectivity. In reactions with multiple potential sites for bond formation, comparing the activation energies for each pathway can predict the regioselectivity. For the cyclopropylbenzene system, calculations can determine whether a reaction is more likely to occur at the ortho or meta position to the cyclopropyl group and how the chloromethyl group (or a derivative) influences this selectivity. Electronic effects, such as the electron-donating nature of the cyclopropyl group, and steric effects can be quantified.

The following table illustrates the type of data generated from such computational studies, in this case, for a related intramolecular cyclization reaction involving a cyclopropylbenzene system. The data shows the calculated free energy barriers for different steps in the reaction pathway, indicating the kinetic feasibility of each step.

| Reaction Step/Intermediate | Description | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|

| Intermediate A -> Transition State 1 | Initial ring opening of activated cyclopropane | 15.2 |

| Transition State 1 -> Intermediate B | Formation of a stabilized carbocation | -5.8 |

| Intermediate B -> Transition State 2 | Intramolecular Friedel-Crafts alkylation (Rate-determining) | 21.5 |

| Transition State 2 -> Product | Formation of the final tricyclic product | -25.0 |

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and natural bond orbital (NBO) analysis can provide deeper insights into the electronic interactions that drive the reaction. For this compound, such analyses would reveal the nucleophilic character of the aromatic ring (HOMO distribution) and the electrophilic nature of the chloromethyl group (LUMO distribution), thereby predicting its reactivity towards various reagents. These computational approaches are crucial for building a comprehensive mechanistic framework for the reactions of this compound.

Strategic Applications of 1 Chloromethyl 4 Cyclopropylbenzene As a Versatile Synthetic Intermediate

Catalytic and Stoichiometric Carbon-Carbon Bond Formation

1-(Chloromethyl)-4-cyclopropylbenzene serves as a valuable building block in organic synthesis, primarily due to the reactivity of its benzylic chloride moiety. This functional group allows for the formation of new carbon-carbon bonds through a range of reactions, including cross-coupling, Friedel-Crafts alkylation, and other specialized transformations. Its cyclopropyl-substituted aromatic ring is a structural motif found in various biologically active molecules and advanced materials.

Cross-Coupling Methodologies for Arylation and Alkenylation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. this compound is an effective electrophilic partner in several of these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. ed.ac.uknih.gov This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of its reagents. nih.govnih.gov this compound, as a benzylic chloride, can be coupled with various aryl and vinyl boronic acids or their corresponding esters to produce diarylmethanes and allylbenzenes, respectively. acs.orgnih.gov

The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of this compound, forming a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. ed.ac.ukrsc.org The use of bulky, electron-rich phosphine (B1218219) ligands can significantly enhance the efficiency of these coupling reactions. nih.gov

| Catalyst/Ligand System | Coupling Partner | Product | Yield (%) | Reference |

| PdCl2(dppf)·CH2Cl2 | Potassium Phenyltrifluoroborate | 1-Cyclopropyl-4-(phenylmethyl)benzene | Good | nih.gov |

| Pd(OAc)2 / XPhos | Arylboronic Acid | 4-Cyclopropyl-substituted diarylmethane | High | nih.gov |

| Not Specified | 4-Formylphenylboronic acid | 4'-(Cyclopropylmethyl)-[1,1'-biphenyl]-4-carbaldehyde | 71 | chemicalbook.com |

Interactive Data Table: This table summarizes representative Suzuki-Miyaura coupling reactions involving benzylic halides, illustrating the versatility of this methodology.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. For instance, palladium catalysts paired with bulky dialkylbiaryl phosphine ligands have proven effective for coupling unactivated aryl chlorides. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin reagent, catalyzed by palladium. While less common for benzylic chlorides compared to aryl halides, it offers an alternative pathway for carbon-carbon bond formation. The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. youtube.com

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.orgorgsyn.org This reaction is a powerful tool for forming carbon-carbon bonds. organic-chemistry.org For example, the reaction of this compound with an aryl Grignard reagent in the presence of a suitable catalyst would yield a diarylmethane derivative. The choice of catalyst is critical, with phosphine-nickel complexes being commonly employed. orgsyn.org

| Coupling Reaction | Catalyst | Nucleophilic Reagent | Product Type |

| Stille | Palladium Complex | Organotin Reagent | Aryl/Alkenyl-substituted cyclopropylbenzene (B146485) |

| Kumada | Nickel or Palladium Complex | Grignard Reagent | Diaryl/Alkyl-substituted cyclopropylbenzene |

Interactive Data Table: This table compares the key components of Stille and Kumada cross-coupling reactions.

Hiyama Coupling: The Hiyama coupling involves the reaction of an organohalide with an organosilicon compound, activated by a fluoride (B91410) source, and catalyzed by palladium. nih.gov This method provides an alternative to boron- and tin-based reagents. The reaction of this compound with an aryl- or vinyltrifluorosilane in the presence of a palladium catalyst and a fluoride source like TBAF would lead to the corresponding arylated or alkenylated product. nih.gov

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophile in a palladium- or nickel-catalyzed reaction with an organohalide. Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can be advantageous in certain synthetic contexts. The coupling of this compound with an arylzinc or vinylzinc reagent would proceed to form the desired carbon-carbon bond.

Friedel-Crafts Alkylation and Acylation Reactions

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring. libretexts.orgorganicchemistrytutor.com

Friedel-Crafts Alkylation: In this reaction, this compound acts as an alkylating agent. libretexts.org In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chloromethyl group can be activated to form a benzylic carbocation. libretexts.orglibretexts.org This electrophile then attacks another aromatic ring, leading to the formation of a diarylmethane structure. However, a significant limitation of Friedel-Crafts alkylation is the potential for polyalkylation, as the initial alkylation product is often more reactive than the starting material. libretexts.org

Friedel-Crafts Acylation: While this compound itself is not directly used in Friedel-Crafts acylation, the cyclopropylbenzene moiety can undergo acylation. For instance, reacting cyclopropylbenzene with an acyl chloride in the presence of a Lewis acid catalyst would introduce an acyl group onto the aromatic ring. youtube.comchemguide.co.uk The resulting ketone could then be a precursor for further synthetic transformations. A key advantage of acylation is that the product is deactivated towards further substitution, preventing polyacylation. chemguide.co.uk

| Reaction Type | Reagent with Aromatic Substrate | Catalyst | Product Type | Key Feature |

| Friedel-Crafts Alkylation | This compound | Lewis Acid (e.g., AlCl₃) | Diarylmethane | Potential for polyalkylation |

| Friedel-Crafts Acylation | Acyl Halide | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Mono-substitution is favored |

Interactive Data Table: This table outlines the key differences between Friedel-Crafts alkylation and acylation in the context of this compound.

Radical and Carbene Insertion Reactions for C-C Bond Construction

Radical Reactions: Carbon-carbon bond formation can also be achieved through radical pathways. libretexts.org The carbon-chlorine bond in this compound can be homolytically cleaved under radical conditions to generate a 4-cyclopropylbenzyl radical. This radical can then participate in various C-C bond-forming reactions, such as addition to alkenes or alkynes. libretexts.org These reactions are often initiated by radical initiators like AIBN in the presence of a reagent like tributyltin hydride. libretexts.org

Carbene Insertion Reactions: Carbene insertion reactions represent a powerful method for forming C-C bonds by inserting a carbene into a C-H or C-C bond. rsc.orgnih.gov While direct carbene insertion into the C-Cl bond of this compound is not a common transformation, related methodologies can be envisioned. For example, a carbene could be generated elsewhere in a molecule containing the 4-cyclopropylbenzyl moiety, leading to intramolecular C-H insertion reactions to form new ring systems. These reactions are often catalyzed by transition metals like rhodium or copper. nih.gov

Targeted Carbon-Heteroatom Bond Formation

The primary reactivity of this compound lies in the lability of the chloromethyl group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the foundation for the straightforward synthesis of a variety of compounds featuring carbon-heteroatom bonds.

Synthesis of Ethers, Thioethers, and Amines via Nucleophilic Displacement

The benzylic chloride moiety of this compound is highly susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism, due to the resonance stabilization of the transition state by the adjacent benzene (B151609) ring. This facilitates the efficient synthesis of ethers, thioethers, and amines upon reaction with appropriate nucleophiles.

The Williamson ether synthesis, a long-established and reliable method, can be readily applied by reacting this compound with various alkoxides or phenoxides. The reaction typically proceeds under mild conditions to afford the corresponding 4-cyclopropylbenzyl ethers in good yields. Similarly, the formation of thioethers is achieved by reacting the benzylic chloride with thiolates, which are potent nucleophiles. The synthesis of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, can be accomplished through the alkylation of ammonia (B1221849) or the corresponding amines. However, to avoid over-alkylation, which can be a competing side reaction, careful control of stoichiometry and reaction conditions is often necessary.

Table 1: Representative Nucleophilic Displacement Reactions

| Nucleophile (Nu-H) | Product | Product Class |

|---|---|---|

| R-OH (Alcohol) | 4-Cyclopropylbenzyl-O-R | Ether |

| Ar-OH (Phenol) | 4-Cyclopropylbenzyl-O-Ar | Ether |

| R-SH (Thiol) | 4-Cyclopropylbenzyl-S-R | Thioether |

| R-NH₂ (Primary Amine) | 4-Cyclopropylbenzyl-NH-R | Secondary Amine |

| R₂NH (Secondary Amine) | 4-Cyclopropylbenzyl-NR₂ | Tertiary Amine |

Design of Functionalized Heterocyclic Systems

The reactivity of the chloromethyl group extends to the synthesis of functionalized heterocyclic systems. By reacting with bifunctional nucleophiles or through multi-step sequences involving initial nucleophilic substitution, this compound serves as a key building block for introducing the 4-cyclopropylbenzyl motif into various heterocyclic scaffolds.

For instance, in the synthesis of N-benzylic heterocycles, which are relevant in pharmaceuticals, the alkylation of a nitrogen-containing heterocycle with this compound is a direct and effective strategy. Research has also demonstrated the synthesis of complex molecules such as 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene, where the 4-cyclopropylbenzyl group is a key structural component. In this patented synthesis, the crystalline complex of this designed molecule is highlighted for its advantageous physicochemical properties for the preparation of medicaments, underscoring the utility of the 4-cyclopropylbenzyl moiety in drug design.

Construction of Architecturally Complex Molecular Scaffolds

Beyond simple substitution reactions, this compound can be employed in more sophisticated synthetic strategies to build complex molecular frameworks. These strategies often leverage the reactivity of both the chloromethyl group and the aromatic ring.

Annulation and Cyclization Reactions Utilizing Both Reactive Centers

While direct examples of annulation and cyclization involving this compound are not extensively documented, the principles of intramolecular reactions suggest its potential in this area. For example, derivatives of this compound, where a nucleophilic center is tethered to the molecule, could undergo intramolecular cyclization to form new ring systems. A plausible, albeit illustrative, pathway is an intramolecular Friedel-Crafts alkylation. In such a scenario, a derivative of this compound bearing a suitable activating group on a side chain could cyclize onto the aromatic ring, forming a fused ring system. The cyclopropyl (B3062369) group would likely influence the regioselectivity of such a cyclization due to its electronic and steric properties.

Multi-Component and Cascade Reaction Sequences

The reactivity of benzylic halides like this compound makes them suitable candidates for multi-component and cascade reactions, which are highly efficient processes for building molecular complexity in a single pot. One documented example for general benzyl (B1604629) halides is their use in a one-pot, three-component reaction to synthesize quinazolinone analogs. In this sequence, the benzyl halide is first oxidized in situ to the corresponding aldehyde, which then undergoes a condensation cascade with an amine and an α-hydroxy C-H acid to form the final heterocyclic product. This strategy showcases how the reactive handle of this compound can initiate a sequence of transformations to rapidly generate complex structures. Such cascade reactions are praised for their atom economy and for reducing the number of purification steps required in a synthetic sequence.

Contributions to the Total Synthesis of Natural Products and Designed Molecules

The cyclopropyl moiety is a desirable feature in medicinal chemistry, known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug molecules. Consequently, building blocks containing this group, such as this compound, are valuable in the synthesis of natural products and other designed bioactive molecules.

The incorporation of the 4-cyclopropylbenzyl group can be a key step in the total synthesis of complex targets. For example, the aforementioned synthesis of a crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene for pharmaceutical use demonstrates the application of this specific molecular scaffold in creating novel, potentially therapeutic agents. The general strategy of using Friedel-Crafts reactions with cyclopropyl-substituted aromatics is a known method for constructing core structures in the synthesis of natural products. The presence of the reactive chloromethyl group in this compound provides a direct handle for its incorporation into larger, more complex molecular architectures, making it a strategic choice for the synthesis of novel compounds in drug discovery programs.

Advanced Analytical Methodologies for the Comprehensive Characterization of 1 Chloromethyl 4 Cyclopropylbenzene and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for the unambiguous identification and structural elucidation of 1-(chloromethyl)-4-cyclopropylbenzene. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the protons on the aromatic ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to produce a singlet in the range of 4.5-4.6 ppm. The protons of the cyclopropyl (B3062369) group exhibit complex multiplets in the aliphatic region of the spectrum, with the methine proton appearing as a multiplet around 1.8-1.9 ppm and the methylene (B1212753) protons as multiplets at lower chemical shifts, typically between 0.6 and 1.0 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. The carbon of the chloromethyl group is typically found around 45-46 ppm. The aromatic carbons show distinct signals, with the carbon attached to the chloromethyl group and the carbon attached to the cyclopropyl group appearing at unique chemical shifts compared to the other four aromatic carbons. chemicalbook.com The cyclopropyl carbons also have characteristic signals, with the methine carbon appearing around 15-16 ppm and the methylene carbons around 9-11 ppm. chemicalbook.com

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound Use the search bar to filter by assignment or chemical shift.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (ortho to -CH₂Cl) | ~7.28 | d | 2H |

| Aromatic CH (ortho to cyclopropyl) | ~7.05 | d | 2H |

| Chloromethyl (-CH₂Cl) | ~4.55 | s | 2H |

| Cyclopropyl CH | ~1.88 | m | 1H |

| Cyclopropyl CH₂ | ~0.95 | m | 2H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound Use the search bar to filter by assignment or chemical shift.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, attached to cyclopropyl) | ~143 |

| Aromatic C (quaternary, attached to -CH₂Cl) | ~137 |

| Aromatic CH (ortho to -CH₂Cl) | ~129 |

| Aromatic CH (ortho to cyclopropyl) | ~126 |

| Chloromethyl (-CH₂Cl) | ~45.5 |

| Cyclopropyl CH | ~15.5 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for gaining structural insights through its fragmentation pattern. The nominal molecular weight of the compound (C₁₀H₁₁Cl) is 166.65 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, confirming the elemental composition.

Under electron ionization (EI), the molecule will form a molecular ion peak ([M]⁺). Due to the natural isotopic abundance of chlorine (~75% ³⁵Cl and ~25% ³⁷Cl), the mass spectrum will exhibit a characteristic M+2 peak with an intensity ratio of approximately 3:1. docbrown.info

The fragmentation of this compound is predictable. The most likely initial fragmentation is the loss of a chlorine radical (•Cl) to form a stable, resonance-stabilized 4-cyclopropylbenzyl cation. This fragment would be observed at an m/z of 131. Further fragmentation of this cation can occur, such as the loss of ethylene (B1197577) from the cyclopropyl ring. nih.gov Another significant fragment is the tropylium (B1234903) ion at m/z 91, a common feature in the mass spectra of benzyl-containing compounds. chemicalbook.com

Interactive Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Use the search bar to filter by m/z value or proposed fragment.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 166 | [C₁₀H₁₁Cl]⁺ | [M]⁺ | Molecular ion |

| 168 | [C₁₀H₁₁³⁷Cl]⁺ | [M+2]⁺ | Isotope peak, ~1/3 intensity of M⁺ |

| 131 | [C₁₀H₁₁]⁺ | [M-Cl]⁺ | Loss of chlorine, likely base peak |

| 117 | [C₉H₉]⁺ | [M-Cl-CH₂]⁺ or [C₉H₉]⁺ from rearrangement | Loss of CH₂ from the cyclopropyl cation |

| 115 | [C₉H₇]⁺ | [M-Cl-H₂-C₂H₂]⁺ | Loss of H₂ and acetylene (B1199291) from parent cation |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the aromatic ring, the cyclopropyl group, and the chloromethyl group.

Key expected absorptions in the IR spectrum include:

Aromatic C-H stretches: Typically found just above 3000 cm⁻¹. docbrown.info

Aliphatic C-H stretches: From the cyclopropyl and chloromethyl groups, appearing just below 3000 cm⁻¹.

Aromatic C=C stretches: Strong bands around 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info

Cyclopropyl ring vibrations: Characteristic bands, including a C-H stretch near 3100 cm⁻¹ and ring deformations at lower wavenumbers. nih.gov

C-H Bending: Out-of-plane C-H bending for the 1,4-disubstituted ring occurs in the 800-850 cm⁻¹ region.

C-Cl stretch: A moderate to strong absorption in the fingerprint region, typically between 650-800 cm⁻¹. nist.gov

Raman spectroscopy provides complementary information and is particularly useful for identifying the symmetric vibrations of the non-polar bonds, such as the aromatic ring breathing modes.

Interactive Table 4: Characteristic IR Absorption Frequencies for this compound Use the search bar to filter by functional group or wavenumber.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretch |

| ~3100 | Cyclopropyl C-H | Stretch |

| 3000 - 2850 | Aliphatic C-H (-CH₂Cl, -CH₂) | Stretch |

| ~1610, ~1515 | Aromatic C=C | Ring Stretch |

| ~1450 | Methylene (-CH₂) | Scissoring |

| 850 - 800 | Aromatic C-H | Out-of-plane bend (p-disubstituted) |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and derivatives, as well as for quantifying its purity.

Gas Chromatography (GC) for Purity and Quantification

Gas chromatography (GC) is an ideal method for assessing the purity of this compound due to its volatility. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities. For definitive identification of impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). nih.gov

Purity analysis is typically performed using a capillary column. A non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-54), or a mid-polar phase like a cyanopropylphenyl-based column (e.g., ZB-624PLUS), can effectively separate the compound from related impurities. nist.govphenomenex.com The oven temperature is programmed to ramp up, allowing for the separation of components with different boiling points. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. orgsyn.org

Interactive Table 5: Example Gas Chromatography (GC) Method for Purity Analysis Use the search bar to filter by parameter.

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound and is particularly well-suited for its non-volatile derivatives or for analyzing reaction mixtures. dtic.mil Reversed-phase HPLC (RP-HPLC) is the most common mode used.

In a typical RP-HPLC setup, an ODS-C18 column is used to separate components based on their hydrophobicity. asianpubs.org A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, is employed. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient elution of all components. Detection is commonly achieved using a UV-Vis detector set at a wavelength where the benzene ring exhibits strong absorbance (e.g., ~220 nm or 254 nm). asianpubs.org This method allows for the separation and quantification of the main compound and any related impurities.

Interactive Table 6: Example High-Performance Liquid Chromatography (HPLC) Method Use the search bar to filter by parameter.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 220 nm |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography stands as the most definitive method for the three-dimensional structural elucidation of molecules. nih.gov This powerful technique provides an unambiguous determination of atomic positions, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of stereogenic centers. purechemistry.orgwikipedia.org The methodology relies on the diffraction of X-rays by a single, well-ordered crystal. The resulting diffraction pattern is mathematically decoded to generate an electron density map, from which the complete molecular structure can be modeled. wikipedia.org

For a chiral molecule like a derivative of this compound, determining the absolute stereochemistry—the precise spatial arrangement of its atoms—is critical. wikipedia.org X-ray crystallography achieves this through the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the crystal contains a "heavy" atom (typically sulfur or heavier). researchgate.net The differences in diffraction intensities between Friedel pairs (reflections hkl and -h-k-l) allow for the confident assignment of the molecule's absolute configuration, often expressed using the Cahn-Ingold-Prelog (R/S) system. wikipedia.orgresearchgate.net

Furthermore, crystallographic data offers unparalleled insight into the molecule's preferred solid-state conformation. nih.gov It reveals the torsional angles that define the spatial orientation of the cyclopropyl and chloromethyl groups relative to the benzene ring. This conformational information is vital for understanding structure-activity relationships, as the molecule's shape influences its interactions with biological targets or its role in subsequent chemical reactions. scielo.br

Table 1: Illustrative Crystallographic Data Table for a Derivative of this compound

| Parameter | Example Value | Description |

|---|---|---|

| Empirical formula | C10 H11 Cl | The simplest whole-number ratio of atoms in the compound. |

| Formula weight | 166.65 g/mol | The mass of one mole of the compound. |

| Crystal system | Monoclinic | The crystal lattice system (e.g., Orthorhombic, Monoclinic). |

| Space group | P2(1)/c | The symmetry group of the crystal. |

| Unit cell dimensions | a = 8.046 Å | The lengths of the unit cell edges and the angles between them. |

| b = 14.280 Å | ||

| c = 9.550 Å | ||

| β = 92.5° | ||

| Volume | 1095.1 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack parameter | 0.02(3) | A parameter used to determine the absolute stereochemistry of a chiral structure. A value near zero indicates a correct assignment. |

In-Situ Reaction Monitoring Techniques for Mechanistic Insights

Understanding the mechanism of a chemical reaction—the detailed sequence of elementary steps from reactants to products—is fundamental to optimizing reaction conditions, improving yields, and controlling selectivity. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for this purpose, allowing chemists to "watch" a reaction as it happens in real-time without disturbing the system. mt.comresearchgate.net

For a reactive substrate like this compound, which is a benzylic halide, these techniques can provide profound mechanistic insights into its various transformations. youtube.com Benzylic halides are known to undergo nucleophilic substitution (via SN1 and/or SN2 pathways), elimination, and can be used to form organometallic reagents. youtube.com In-situ monitoring can track the concentration profiles of reactants, key intermediates, products, and byproducts throughout the course of the reaction. rsc.org

A primary application is in studying the formation and subsequent reactions of Grignard reagents. The preparation of a Grignard reagent from this compound and magnesium metal is an exothermic process that can be accompanied by side reactions like Wurtz coupling. researchgate.netnih.gov In-situ FTIR or NMR can monitor the disappearance of the C-Cl bond signal from the starting material and the appearance of signals corresponding to the organomagnesium species. researchgate.netresearchgate.net This allows for the rapid optimization of reaction parameters (e.g., temperature, solvent, addition rate) to maximize the yield of the desired Grignard reagent while minimizing side-product formation. researchgate.net

Furthermore, these techniques are crucial for elucidating reaction pathways. For instance, in a nucleophilic substitution reaction, in-situ monitoring can help distinguish between an SN1 mechanism, which would proceed through a resonance-stabilized benzylic carbocation intermediate, and a concerted SN2 mechanism. youtube.com By analyzing the kinetic data obtained, researchers can determine reaction rate orders and activation energies, providing quantitative evidence for a proposed mechanism. rsc.orgrsc.org The influence of catalysts, solvents, or additives on the reaction pathway can be directly observed, leading to a more rational development of synthetic protocols. nih.gov

Table 2: Application of In-Situ Monitoring Techniques for Mechanistic Studies of this compound Reactions

| Technique | Reaction Type | Potential Mechanistic Insights |

|---|---|---|

| In-situ FTIR | Grignard Reagent Formation | - Real-time monitoring of C-Cl bond disappearance.

|

| In-situ NMR | Nucleophilic Substitution (e.g., with an amine) | - Distinguishing between SN1 and SN2 pathways by identifying intermediates.

|

| In-situ FTIR | Friedel-Crafts Alkylation | - Tracking the consumption of the benzylic halide and the aromatic substrate.

|

| In-situ NMR | Radical-mediated Coupling | - Detecting the formation of radical intermediates via specialized techniques (e.g., CIDNP).

|

Emerging Research Directions and Prospective Advances for 1 Chloromethyl 4 Cyclopropylbenzene Chemistry

Innovation in Sustainable and Efficient Synthetic Routes

The drive for greener and more economical chemical processes is reshaping the synthesis of foundational molecules like 1-(chloromethyl)-4-cyclopropylbenzene. Current research emphasizes the development of methods that minimize waste, reduce energy consumption, and improve safety and scalability.

Photocatalysis and electrocatalysis are at the forefront of sustainable synthesis, offering mild conditions to access highly reactive intermediates. For benzylic chlorides, traditional synthesis often involves harsh reagents or conditions. Visible-light photocatalysis presents a compelling alternative. For instance, a mild and scalable method for benzylic C-H bond chlorination has been developed using N-chlorosuccinimide as the chlorine source in combination with an acridinium-based photocatalyst. organic-chemistry.org This approach is effective even for electron-deficient substrates and avoids the use of gaseous chlorine. organic-chemistry.org